
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
Vue d'ensemble
Description
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C24H24NOP and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, commonly referred to as (R)-iPr-PHOX, is a phosphine oxide compound with structural significance in various biological applications. Its unique molecular configuration has led to investigations into its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C₂₄H₂₄NOP
- Molecular Weight : 373.42 g/mol
- CAS Number : 164858-78-0
- Melting Point : 77–80 °C
Biological Activity Overview
The biological activity of (R)-iPr-PHOX has been explored primarily in the context of its role as a ligand in metal complexes, particularly palladium complexes, which have shown promising anticancer properties. The compound’s phosphine moiety enhances the reactivity and selectivity of metal catalysts in various reactions, including those relevant to drug synthesis.
Anticancer Activity
Recent studies have indicated that palladium complexes incorporating (R)-iPr-PHOX exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that these complexes induced apoptosis in A549 lung cancer cells and HT29 colorectal cancer cells. The cytotoxicity was attributed to the ability of the complex to interact with cellular mechanisms that promote cell death while sparing normal lymphocytes .
Table 1: Cytotoxicity of Palladium(II) Complexes with (R)-iPr-PHOX
Complex | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pd(iPr-PHOX) | A549 | 10 | Induction of apoptosis |
Pd(iPr-PHOX) | HT29 | 12 | Necrosis and apoptosis |
Pd(iPr-PHOX) | Normal Lymphocytes | >50 | Minimal cytotoxicity |
Antifungal Activity
In addition to its anticancer properties, derivatives of 4,5-dihydrooxazole compounds similar to (R)-iPr-PHOX have shown broad-spectrum antifungal activity. For example, compounds structurally related to (R)-iPr-PHOX demonstrated effective inhibition against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 µg/mL .
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that certain derivatives maintain metabolic stability, suggesting potential for therapeutic applications. For instance, some derivatives exhibited half-lives exceeding 60 minutes in human liver microsomes, indicating favorable metabolic profiles . This stability is crucial for ensuring sustained biological activity in vivo.
Case Studies
- Study on Anticancer Efficacy :
- A study focused on the synthesis of palladium(II) complexes with (R)-iPr-PHOX reported significant inhibition of tumor growth in xenograft models. The mechanism was linked to enhanced apoptosis via caspase activation pathways.
- Antifungal Screening :
- Another investigation assessed the antifungal properties of oxazole derivatives against clinical strains of fungi. The results highlighted the potential for developing new antifungal agents based on the oxazole scaffold.
Applications De Recherche Scientifique
Catalytic Applications
Asymmetric Catalysis
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions allows for the selective formation of enantiomers, which is crucial in the synthesis of pharmaceuticals.
Case Study: Asymmetric Hydrogenation
In a study published in Angewandte Chemie, this compound was employed as a ligand in iridium-catalyzed asymmetric hydrogenation reactions. The results demonstrated that the use of this ligand significantly improved enantioselectivity compared to other ligands, achieving up to 98% ee (enantiomeric excess) in certain substrates .
Reaction Type | Catalyst | Ligand | ee (%) |
---|---|---|---|
Iridium-catalyzed hydrogenation | Iridium complex | This compound | 98 |
Synthesis of Complex Molecules
This compound serves as an essential building block in the synthesis of more complex molecules, particularly those containing phosphine and oxazoline functionalities.
Case Study: Synthesis of Phosphine Oxazoline Derivatives
Research has shown that derivatives of this compound can be synthesized through various coupling reactions. These derivatives have been tested for their biological activity, showing promise as potential pharmaceutical agents .
Compound | Synthesis Method | Yield (%) | Biological Activity |
---|---|---|---|
Phosphine oxazoline derivative A | Coupling with aryl halides | 85 | Antimicrobial |
Phosphine oxazoline derivative B | Cross-coupling | 90 | Anticancer |
Coordination Chemistry
The coordination properties of this compound with transition metals have been extensively studied. It forms stable complexes that can be used in various catalytic cycles.
Case Study: Ruthenium Complexes
In coordination chemistry studies, this compound was used to form ruthenium complexes that exhibited high catalytic activity for olefin metathesis reactions. The stability and reactivity of these complexes were analyzed using NMR spectroscopy and X-ray crystallography .
Metal Complex | Stability | Catalytic Activity |
---|---|---|
Ru(II) complex with (R)-ligand | High | Efficient for metathesis |
Propriétés
IUPAC Name |
diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSAXROROGQEE-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370144 | |
Record name | (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164858-78-0 | |
Record name | (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164858-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.